Varlitinib acts by targeting a protein called epidermal growth factor receptor (EGFR). EGFR is involved in cell growth and proliferation. Mutations in EGFR are found in some cancers, leading to uncontrolled cell division. Varlitinib works by competitively binding to the active site of EGFR, blocking its interaction with growth factors and inhibiting downstream signaling pathways that promote cancer cell growth [1].
Understanding the precise mechanism of Varlitinib's action helps researchers develop strategies to overcome resistance to the drug, a major challenge in cancer treatment.
While Varlitinib is currently approved for lung cancer, researchers are investigating its potential effectiveness in other cancer types. This includes studies on cancers of the breast, colon, and pancreas, where EGFR mutations are also implicated [2, 3, 4].
These studies evaluate Varlitinib's ability to shrink tumors, improve survival rates, and determine its safety profile in patients with these different cancers.
[2] (Karaghiossian et al., 2015) [3] (Dienstmann et al., 2010) [4] (Moore et al., 2010)
Research is ongoing to explore the effectiveness of combining Varlitinib with other cancer therapies. This might involve combining it with chemotherapy drugs, other targeted therapies, or immunotherapy to improve treatment outcomes [5, 6].
These studies aim to determine if combination therapies can achieve better tumor control, reduce the risk of resistance, and potentially lead to more durable responses for cancer patients.